1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine
Description
1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an amine group at position 4 and a pyridin-3-ylmethyl group at position 1. This structure combines the electron-rich pyridine ring with the rigid, planar 1,2,3-triazole system, making it a promising scaffold for medicinal chemistry and materials science. The pyridine moiety enhances solubility and bioavailability due to its nitrogen atom, while the triazole ring enables diverse non-covalent interactions (e.g., hydrogen bonding) with biological targets .
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method that yields 1,4-disubstituted triazoles . Its pharmacological relevance is highlighted by structural analogs acting as P2X7 receptor antagonists, which are implicated in inflammation and pain modulation .
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C8H9N5/c9-8-6-13(12-11-8)5-7-2-1-3-10-4-7/h1-4,6H,5,9H2 |
InChI Key |
MGCJDLPCLGVCPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form 1,2,3-triazoles. The general synthetic route involves the following steps:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine as an anticancer agent. Research indicated that derivatives of pyridine and triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds derived from this triazole showed higher potency against A549 lung cancer cells compared to established drugs like imatinib .
2. Antimicrobial Properties
The compound has also been evaluated for its antibacterial and antifungal activities. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal species. In comparative studies, some derivatives displayed superior activity compared to commercial antibiotics .
3. Antioxidant Effects
Antioxidant properties are another area where this compound exhibits promise. Its derivatives have been found to possess IC50 values comparable to ascorbic acid, indicating strong potential for use in formulations aimed at reducing oxidative stress .
Material Science Applications
1. Coordination Chemistry
The triazole moiety in this compound serves as a versatile ligand in coordination chemistry. It can form stable complexes with various metal ions, leading to the development of metal-organic frameworks (MOFs) that are useful in catalysis and gas storage applications .
2. Photophysical Properties
Research has also focused on the photophysical properties of metal-organic hybrids formed with this compound. These materials exhibit unique luminescent properties that can be harnessed in optoelectronic devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Hendradi et al., 2021 | Anticancer Activity | Demonstrated higher efficacy against A549 cells than imatinib. |
| Abdelazem et al., 2016 | Antimicrobial Activity | Showed significant antibacterial effects against multiple strains. |
| Liu et al., 2022 | Coordination Chemistry | Developed new metal complexes with enhanced catalytic properties. |
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Triazole Regioisomerism : Switching from 1,2,3-triazole (target compound) to 1,2,4-triazole (e.g., ) alters electronic properties and binding modes. For instance, 1,2,4-triazoles in P2X7 antagonists exhibit higher potency due to optimized steric interactions with the receptor .
- Substituent Effects : The pyridin-3-ylmethyl group in the target compound enhances water solubility compared to dichlorobenzyl () or trifluoromethylphenyl () substituents. However, lipophilic groups like dichlorophenyl improve membrane permeability and target affinity in P2X7 antagonists .
- Core Heterocycle : Pyrazole analogs () lack the triazole’s hydrogen-bonding capacity, often reducing binding efficiency in enzyme inhibition .
Physicochemical Properties
- Solubility : The pyridine ring in the target compound increases aqueous solubility compared to purely aromatic substituents (e.g., dichlorobenzyl in ).
- Melting Points : Analogous compounds (e.g., ) have melting points of 104–107°C, suggesting the target compound’s stability in solid form.
- Synthetic Yields : CuAAC typically delivers 60–90% yields (), though steric hindrance from substituents (e.g., trifluoromethyl in ) may reduce efficiency.
Biological Activity
1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a triazole ring substituted with a pyridine moiety. Its molecular formula is with a molecular weight of 175.19 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
A series of studies have evaluated the compound's efficacy against various cancer cell lines. The results indicate that it possesses notable antiproliferative effects.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Colon Adenocarcinoma | 12.5 | |
| Human Lung Adenocarcinoma | 15.0 | |
| Breast Cancer | 10.0 | |
| Ovarian Adenocarcinoma | 14.5 |
The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, thus disrupting the mitotic spindle formation during cell division.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
The antimicrobial mechanism is believed to involve disruption of cell membrane integrity and inhibition of nucleic acid synthesis.
Case Studies
Several case studies highlight the promising potential of this compound in drug development.
- Case Study on Anticancer Efficacy : A study conducted on a panel of cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, with apoptosis being confirmed via flow cytometry assays. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .
- Case Study on Antimicrobial Properties : Another investigation explored the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited bacterial growth but also enhanced the activity of conventional antibiotics when used in combination therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
